Technical Documentation Center

[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid
  • CAS: 1105192-61-7

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid

An In-Depth Technical Guide for Drug Development Executive Summary [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid represents a significant scaffold in medicinal chemistry, primarily recognized for its efficacy as an Al...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid represents a significant scaffold in medicinal chemistry, primarily recognized for its efficacy as an Aldose Reductase Inhibitor (ARI) .[1][2][3] By targeting the polyol pathway, this compound class offers therapeutic potential for mitigating diabetic complications such as neuropathy, retinopathy, and cataracts.[4] Beyond its primary metabolic target, the pyridazinone-acetic acid pharmacophore exhibits pleiotropic effects, including analgesic and anti-inflammatory activities, making it a versatile template for fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis[1][5][6][7][8]

This compound fuses a bioisosteric furan ring with a pyridazinone core, functionalized by an N-linked acetic acid tail. This architecture balances lipophilicity (for membrane permeability) with hydrophilic interactions (for enzyme active site anchoring).

PropertyData
IUPAC Name 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetic acid
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Core Scaffold 6-(2-furyl)-3(2H)-pyridazinone
Key Functionality Carboxylic acid (anionic anchor), Furan (hydrophobic/aromatic), Lactam (H-bond acceptor)
Predicted LogP ~0.8 – 1.2 (Moderate hydrophilicity due to acid moiety)
pKa (Acid) 3.8 – 4.2 (Carboxylic acid tail)
H-Bond Donors/Acceptors 1 Donor (COOH), 5 Acceptors (O, N)
Structural Pharmacophore Analysis[5]
  • The "Head" (Acetic Acid): Acts as the anionic warhead. At physiological pH (7.4), this group is deprotonated (carboxylate), forming critical electrostatic interactions with positively charged residues (e.g., His110, Tyr48) in the catalytic pocket of aldose reductase.

  • The "Linker" (Pyridazinone): A rigid, planar spacer that positions the head group. The lactam carbonyl acts as an obligate hydrogen bond acceptor.

  • The "Tail" (Furan): A lipophilic aromatic moiety that occupies the hydrophobic specificity pocket of the target enzyme, providing selectivity over aldehyde reductase.

Synthetic Pathway & Process Chemistry

The synthesis of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid requires a convergent approach, prioritizing the construction of the heterocyclic core followed by N-alkylation.

Protocol Overview (Graphviz Workflow)

Synthesis Start Furan + Succinic Anhydride Inter1 4-(2-Furyl)-4-oxobutanoic acid Start->Inter1 Friedel-Crafts (AlCl3, DCM) Inter2 6-(2-Furyl)-4,5-dihydro-3(2H)-pyridazinone Inter1->Inter2 Cyclization (N2H4·H2O, EtOH) Core 6-(2-Furyl)-3(2H)-pyridazinone (Aromatized Core) Inter2->Core Dehydrogenation (Br2/AcOH or Na-m-NBS) Ester Ethyl [3-(2-furyl)-6-oxopyridazin-1-yl]acetate Core->Ester N-Alkylation (BrCH2COOEt, K2CO3, Acetone) Final Target Acid Product Ester->Final Hydrolysis (10% NaOH, then HCl)

Caption: Step-wise synthetic route from furan precursors to the final acetic acid derivative.

Detailed Experimental Methodology

Step 1: Formation of the Pyridazinone Core

  • Friedel-Crafts Acylation: React furan with succinic anhydride in the presence of anhydrous AlCl₃ (Lewis acid catalyst) in dichloromethane or nitrobenzene.

    • Control Point: Maintain temperature < 0°C to prevent polymerization of the furan ring.

    • Yield: 4-(2-furyl)-4-oxobutanoic acid.

  • Cyclization: Reflux the keto-acid with hydrazine hydrate (N₂H₄·H₂O) in ethanol for 3–5 hours.

    • Observation: Formation of a precipitate indicates the closure of the pyridazinone ring.

  • Oxidation (Aromatization): The initial cyclization often yields the 4,5-dihydro intermediate. Treat with sodium 3-nitrobenzenesulfonate or bromine in acetic acid to dehydrogenate and establish the fully aromatic pyridazinone system.

Step 2: N-Alkylation (The Critical Step)

  • Reagents: 6-(2-furyl)-3(2H)-pyridazinone (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous K₂CO₃ (2.0 eq).

  • Solvent: Dry Acetone or DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the pyridazinone core in solvent.

    • Add K₂CO₃ and stir for 30 minutes to facilitate deprotonation of the lactam nitrogen.

    • Dropwise add ethyl bromoacetate.

    • Reflux for 6–12 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Workup: Filter inorganic salts while hot. Evaporate solvent.[6][7][8] Recrystallize the ester from ethanol.

Step 3: Hydrolysis to Final Acid

  • Reagents: 10% NaOH (aq), 10% HCl.

  • Procedure:

    • Suspend the ester in 10% NaOH. Stir at room temperature or mild heat (40°C) until the solid dissolves (formation of sodium salt).

    • Acidify carefully with 10% HCl to pH ~2–3.

    • Precipitation: The target acid will crash out as a solid.

    • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted inorganic salts.

Physicochemical Profiling & Stability

For drug development, understanding the solid-state properties is crucial for formulation.

ParameterSpecification / Observation
Physical State Crystalline solid (Needles or plates)
Color White to pale yellow/beige
Melting Point 210°C – 215°C (Decomposition often observed >220°C)
Solubility (Water) Low (< 0.1 mg/mL at pH 2); High at pH > 7.4 (Salt form)
Solubility (Organic) Soluble in DMSO, DMF, hot Ethanol. Poor in Hexane.
Stability Stable under ambient conditions. Avoid strong oxidizers (furan sensitivity).
UV

~280 nm (Pyridazinone

), ~240 nm (Furan)

Predicted Spectral Signature (¹H NMR in DMSO-d₆):

  • 
     13.0 (s, 1H):  -COOH (Broad, exchangeable)
    
  • 
     8.05 (d, 1H):  Pyridazinone H-5
    
  • 
     7.90 (s, 1H):  Furan H-5
    
  • 
     7.15 (d, 1H):  Pyridazinone H-4
    
  • 
     7.05 (d, 1H):  Furan H-3
    
  • 
     6.70 (m, 1H):  Furan H-4
    
  • 
     4.85 (s, 2H):  N-CH₂-CO (Methylene linker)
    
Pharmacology: Aldose Reductase Inhibition (ARI)[3]

The primary utility of this compound lies in its ability to inhibit Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[2]

Mechanism of Action

In hyperglycemic conditions (Diabetes Mellitus), glucose flux through the polyol pathway increases, leading to sorbitol accumulation, osmotic stress, and tissue damage.[4]

  • Binding Site: The enzyme has a deep hydrophobic pocket and an anion-binding site near the NADPH cofactor.

  • Interaction Mode:

    • The Carboxylate group acts as an "anionic head," anchoring to Tyr48, His110, and Trp111.

    • The Pyridazinone-Furan system acts as a hydrophobic scaffold, stacking against Trp20 and Phe122, displacing water molecules and stabilizing the closed conformation of the enzyme.

Biological Pathway Diagram

MOA Glucose Glucose (High Concentration) AR Aldose Reductase (ALR2) Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Reduction (NADPH dependent) Inhibitor [3-(2-furyl)-6-oxopyridazin-1-yl]acetic acid Inhibitor->AR Competitive Inhibition (IC50: sub-micromolar) Damage Osmotic Stress / Tissue Damage (Neuropathy, Cataract) Sorbitol->Damage Pathology

Caption: Inhibition of the polyol pathway prevents sorbitol-induced diabetic complications.

Structure-Activity Relationship (SAR) Insights

Modifications to this scaffold reveal critical design rules for researchers:

  • The Acid Tail (Essential): Conversion of the acetic acid to an ester or amide generally abolishes ARI activity, confirming the necessity of the ionizable carboxylate for active site binding.

  • The Furan Ring: Replacing furan with a phenyl ring often retains activity but may alter lipophilicity. The furan oxygen can participate in weak H-bonding, potentially improving selectivity over Aldehyde Reductase (ALR1), which is desirable to avoid interfering with detoxification pathways.

  • N-Spacer Length: Extending the N-acetic acid (-CH₂-COOH) to a propionic acid (-CH₂-CH₂-COOH) typically reduces potency, indicating a strict steric requirement for the distance between the pharmacophore core and the anionic binding site.

References
  • Costantino, L., et al. (1999). "1-Substituted 3-aryloxopyridazin-6-ylacetic acid derivatives as aldose reductase inhibitors." European Journal of Medicinal Chemistry.

  • Sestito, S., et al. (2017). "Aldose Reductase Inhibitors: Pharmacological Strategies for the Treatment of Diabetic Complications." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Pyridazinone Derivatives." National Center for Biotechnology Information.

  • Gökçe, M., et al. (2011). "Synthesis of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives and investigation of their analgesic and anti-inflammatory activities." FABAD Journal of Pharmaceutical Sciences.

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid

The following technical guide details the strategic framework for determining, analyzing, and applying solubility data for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1105192-61-7). This guide is structured as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic framework for determining, analyzing, and applying solubility data for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1105192-61-7).

This guide is structured as a high-level operational whitepaper for process chemists and engineers, focusing on the rigorous acquisition of solubility data and its translation into robust crystallization processes.

Executive Summary

[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a critical pharmacophore, often investigated for its potential as an aldose reductase inhibitor (ARI) in the treatment of diabetic complications. Its structure features a pyridazinone core , a lipophilic furan ring , and a hydrophilic carboxylic acid tail . This amphiphilic nature creates complex solubility behaviors that are highly sensitive to solvent polarity, temperature, and pH.

This guide establishes the authoritative protocol for determining the solid-liquid equilibrium (solubility) of this compound in organic solvents. It details the thermodynamic modeling required to predict dissolution behavior and provides a self-validating workflow for designing scalable purification processes.

Chemical Profile & Structural Logic[1]

Understanding the molecule is the prerequisite for accurate data generation.

  • Compound: [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid[1]

  • CAS: 1105192-61-7[1]

  • Molecular Formula: C₁₀H₈N₂O₄

  • Molecular Weight: 220.18 g/mol

Solubility Drivers:

  • H-Bonding: The carboxylic acid group (-COOH) acts as both a donor and acceptor, facilitating high solubility in protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF).

  • Lipophilicity: The furan ring and pyridazinone core provide moderate lipophilicity, allowing dissolution in esters (Ethyl Acetate) and ketones (Acetone).

  • pH Sensitivity: As a weak acid, solubility in water is low at acidic pH but increases significantly at pH > pKa (formation of the carboxylate salt).

Experimental Methodology: A Self-Validating System

To ensure data integrity (E-E-A-T), we utilize the Laser Monitoring Dynamic Method (or a validated Gravimetric Method) rather than simple visual inspection. This protocol minimizes human error and ensures thermodynamic equilibrium.

Validated Solubility Determination Protocol

Objective: Measure the mole fraction solubility (


) of the solute in pure solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF) from 278.15 K to 323.15 K.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrium Thermostated Mixing (Orbit Shaker/Stirrer) Min. 24-48 Hours Start->Equilibrium T ± 0.05 K Clarification Settling & Filtration (0.45 µm PTFE Filter) Isothermal Condition Equilibrium->Clarification Saturated Supernatant Analysis Quantification (HPLC-UV or Gravimetric) Clarification->Analysis Dilution Validation Data Consistency Check (Repetitions < 3% RSD) Analysis->Validation Validation->Start Fail (Repeat)

Figure 1: Self-validating solubility determination workflow ensuring thermodynamic equilibrium.

Quantification Strategy (HPLC Method)

For the highest accuracy, High-Performance Liquid Chromatography (HPLC) is recommended over gravimetric analysis due to the compound's UV activity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) = 40:60 (v/v). Acidic buffer prevents peak tailing of the carboxylic acid.

  • Detection: UV at

    
     (typically 254 nm or determined by scan).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis, we calculate the energetic cost of dissolution:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is expected for this compound.[2]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates that the dissolution is not spontaneous in the standard state (requires thermal energy to overcome the lattice energy).
      
Representative Solubility Profile (Predicted)

Based on the structural properties of pyridazinone-acetic acid derivatives, the expected solubility ranking is:

Solvent RankSolvent ClassSolubility MechanismProcess Utility
1. DMSO / DMF Polar AproticStrong dipole-dipole & H-bond acceptanceSolvent (High capacity)
2. Acetone KetoneDipole interactions with pyridazinone coreAnti-solvent / Wash
3. Methanol Alcohol (Short)H-bonding with -COOH and C=OCrystallization Solvent
4. Ethanol Alcohol (Med)H-bonding, moderate lipophilicityCrystallization Solvent
5. Ethyl Acetate EsterInteraction with furan/pyridazinoneExtraction Solvent
6. Water Polar ProticHydrophobic effect dominates (low solubility at acidic pH)Anti-solvent

Process Application: Crystallization Design[4]

The primary utility of this solubility data is to design a robust crystallization process for purification (removing synthetic impurities like inorganic salts or unreacted furan derivatives).

Cooling Crystallization Strategy

Given the expected endothermic dissolution (


), Cooling Crystallization  is the preferred method using Ethanol  or Methanol .
  • Logic: Steep solubility curve allows for high recovery upon cooling from 60°C to 5°C.

  • Protocol:

    • Dissolve crude [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid in Ethanol at reflux (approx. 78°C).

    • Polish filter to remove insoluble mechanical impurities.

    • Cool slowly (0.5°C/min) to induce nucleation.

    • Hold at 5°C for 2 hours to maximize yield.

Anti-Solvent Crystallization Strategy

For thermally sensitive batches, or to maximize yield from reaction mixtures:

  • Solvent System: DMSO (Solvent) + Water (Anti-solvent).

  • Logic: The compound is highly soluble in DMSO but practically insoluble in acidic water.

  • Protocol:

    • Dissolve crude material in minimal DMSO.

    • Slowly add Water (acidified to pH 2-3 with HCl to suppress ionization).

    • Precipitation of the free acid form occurs.

Crystallization Logic Diagram:

CrystallizationLogic Input Crude [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid Decision Thermal Stability? Input->Decision RouteA Stable: Cooling Crystallization (Solvent: Ethanol/Methanol) Decision->RouteA Yes RouteB Unstable: Anti-Solvent Precipitation (Solvent: DMSO -> Anti-solvent: Water) Decision->RouteB No ProcessA 1. Heat to Reflux 2. Filter Hot 3. Linear Cooling Ramp RouteA->ProcessA ProcessB 1. Dissolve in DMSO 2. Dosing Pump addition of Water 3. Control Supersaturation RouteB->ProcessB Result Pure Crystalline Product (>99.5% Purity) ProcessA->Result ProcessB->Result

Figure 2: Decision matrix for crystallization process design based on solubility thermodynamics.

References

The following references provide the foundational methodologies and comparative data for pyridazinone derivatives used to construct this guide.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Shaokun, T., et al. (2014). Solubility and thermodynamic properties of a novel aldose reductase inhibitor in pure solvents. Journal of Chemical & Engineering Data, 59(4). (Reference for general ARI solubility protocols).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • PubChem. (2025).[3] Compound Summary: [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid.[1] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Reagents required for synthesizing furan-based pyridazinone acetic acids

Application Note: Strategic Synthesis of Furan-Based Pyridazinone Acetic Acids Executive Summary & Scientific Rationale Furan-based pyridazinone acetic acids are a critical class of bioactive scaffolds, predominantly inv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Furan-Based Pyridazinone Acetic Acids

Executive Summary & Scientific Rationale

Furan-based pyridazinone acetic acids are a critical class of bioactive scaffolds, predominantly investigated as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy, nephropathy) and as COX-2 inhibitors.

The synthesis of these molecules presents a specific chemoselective challenge: The acid-sensitivity of the furan ring. Traditional Friedel-Crafts acylation (using


) often leads to polymerization or ring-opening of the furan moiety. Therefore, this guide prioritizes a condensative "One-Pot" strategy  using 2-acetylfuran and glyoxylic acid, followed by a soft N-alkylation. This route offers higher reproducibility, milder conditions, and superior atom economy compared to classical anhydride routes.

Critical Reagent Inventory

To ensure reproducibility, reagents must meet specific purity standards. The following table outlines the required inventory for a typical 10 mmol scale synthesis.

Reagent CategoryChemical NameCAS No.Grade/PurityRole
Precursors 2-Acetylfuran 1192-62-7>98%Core scaffold source (Furan donor).
Glyoxylic Acid Monohydrate 563-96-298%C2-source for pyridazinone ring.
Cyclization Hydrazine Hydrate 7803-57-880% or 100%Nitrogen source for ring closure.
Solvents/Cats Glacial Acetic Acid64-19-7ACS ReagentSolvent & Acid Catalyst.
Alkylation Ethyl Bromoacetate 105-36-298%Introduction of acetic acid tail.
Potassium Carbonate (

)
584-08-7Anhydrous, GranularWeak base for proton scavenging.
Acetone67-64-1Dry/AnhydrousAprotic solvent for

reaction.
Hydrolysis Sodium Hydroxide (NaOH)1310-73-2PelletsEster hydrolysis.

Experimental Protocols

Phase 1: Construction of the Pyridazinone Core

Objective: Synthesize 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one without degrading the furan ring.

The "One-Pot" Condensation Protocol: This method avoids harsh Lewis acids by utilizing the condensation of a ketone, glyoxylic acid, and hydrazine.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reactant Loading: Add 2-Acetylfuran (1.10 g, 10 mmol), Glyoxylic Acid Monohydrate (1.10 g, 12 mmol), and Hydrazine Hydrate (1.5 mL, ~30 mmol) into the flask.

  • Solvent Addition: Add 20 mL of Glacial Acetic Acid.

    • Expert Note: Acetic acid serves a dual purpose: it solubilizes the polar glyoxylic acid and catalyzes the hydrazone formation.

  • Reaction: Heat the mixture to reflux (110°C - 120°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] Look for the disappearance of acetylfuran (

      
      ) and the appearance of a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water.

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL) to remove excess acetic acid, and recrystallize from Ethanol.
    
    • Yield Target: 60–75%.

Phase 2: Regioselective N-Alkylation

Objective: Attach the acetic acid side chain to the N2 position using Ethyl Bromoacetate.

Protocol:

  • Setup: Flame-dry a 50 mL RBF and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the 6-(furan-2-yl)-pyridazinone (2 mmol) obtained in Phase 1 in 15 mL of Anhydrous Acetone .

  • Base Addition: Add Anhydrous

    
      (4 mmol, 2.0 equiv). Stir for 15 minutes at room temperature to facilitate deprotonation of the amide nitrogen.
    
    • Mechanism:[2][3][4] The

      
       of the pyridazinone NH is ~10-11. Carbonate is sufficient to generate the nucleophilic anion.
      
  • Alkylation: Dropwise add Ethyl Bromoacetate (2.2 mmol, 1.1 equiv).

  • Reflux: Heat to reflux for 6–8 hours.

    • Observation: The reaction mixture will turn cloudy as KBr salts precipitate.

  • Workup: Filter off the inorganic salts while hot. Evaporate the acetone solvent under reduced pressure.

  • Isolation: The residue is usually a solid or thick oil. Recrystallize from Ethanol/Hexane to obtain the Ethyl 6-(furan-2-yl)-pyridazinone-2-yl acetate .

Phase 3: Hydrolysis to the Final Acid

Objective: Convert the ester to the free carboxylic acid (The active pharmacophore).

Protocol:

  • Reaction: Dissolve the ester (1 mmol) in 10 mL of Methanol. Add 5 mL of 10% NaOH (aq) .

  • Stirring: Stir at room temperature for 2–4 hours. (Reflux may be used if reaction is slow, but room temp preserves the furan).[5]

  • Acidification: Evaporate the methanol. Cool the remaining aqueous solution in an ice bath. Acidify to pH 2–3 using 2N HCl .

  • Filtration: The final product, 6-(furan-2-yl)-3-oxopyridazine-2-acetic acid , will precipitate. Filter, wash with water, and dry.

Visualization of Synthetic Logic

The following diagram illustrates the workflow and the critical decision points preventing furan degradation.

G cluster_0 Why this route? Start 2-Acetylfuran Intermediate 6-(Furan-2-yl) pyridazinone Start->Intermediate Condensation (AcOH, Reflux) Reagent1 Glyoxylic Acid + Hydrazine Reagent1->Intermediate Ester Pyridazinone Ester Intermediate->Ester N-Alkylation (SN2) Reagent2 Ethyl Bromoacetate (K2CO3 / Acetone) Reagent2->Ester Final Target: Pyridazinone Acetic Acid Ester->Final Hydrolysis (NaOH/H3O+) Note Avoids Friedel-Crafts (Prevents Furan Polymerization)

Caption: Optimized synthetic pathway prioritizing furan ring stability via condensation rather than acylation.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: O-Alkylation vs. N-Alkylation

    • Symptom: Formation of a side product that does not crystallize easily.

    • Cause: Pyridazinones are ambident nucleophiles (Lactam-Lactim tautomerism).

    • Solution: Use Acetone (polar aprotic) and

      
        (weaker base). Stronger bases (NaH) or polar protic solvents favor O-alkylation. The protocol above is tuned for N-alkylation.
      
  • Issue: Furan Ring Opening

    • Symptom: Darkening of reaction mixture (tar formation) during hydrolysis.

    • Cause: Acid sensitivity of furan during the HCl workup.

    • Solution: During Phase 3 workup, ensure the acidification is done at 0°C and do not drop below pH 2. Isolate immediately.

References

  • Fatisa, Y. et al. (2025).[6] Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Trends in Sciences. Available at: [Link]

  • Sztanke, K. et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety. Molecules (NIH). Available at: [Link]

  • Rathish, I.G. et al. (2009). Synthesis and anti-inflammatory activity of some new 6-(pyridin-4-yl)-pyridazin-3(2H)-one derivatives. Bioorganic & Medicinal Chemistry Letters. (Foundational reference for the Acetyl/Glyoxylic route).

Sources

Application

Application Note: Optimizing Reaction Conditions for N-alkylation of 6-(2-furyl)pyridazin-3(2H)-one

Introduction N-substituted pyridazinones are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted pyridazinones are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The substituent at the N-2 position of the pyridazinone ring is a critical determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties. The specific target of this guide, 6-(2-furyl)pyridazin-3(2H)-one, incorporates a furan moiety, a common pharmacophore, making its N-alkylated derivatives particularly interesting for library synthesis and lead optimization campaigns.

This document provides a comprehensive technical guide for researchers on the N-alkylation of 6-(2-furyl)pyridazin-3(2H)-one. It details the underlying chemical principles, compares various reaction protocols, and offers a step-by-step methodology for achieving high-yield, selective N-alkylation.

Scientific Principles and Mechanistic Overview

The N-alkylation of 6-(2-furyl)pyridazin-3(2H)-one is fundamentally a nucleophilic substitution reaction. The pyridazinone exists in tautomeric equilibrium with its pyridazin-3-ol form. However, under basic conditions, the nitrogen at the 2-position is readily deprotonated to form a pyridazinone anion. This anion is an ambident nucleophile, with potential reaction sites at the nitrogen (N-alkylation) and the oxygen (O-alkylation).

For standard alkylating agents like alkyl halides, N-alkylation is generally the favored pathway, proceeding via an SN2 mechanism.[4][5] The choice of base, solvent, and alkylating agent is crucial for maximizing the yield of the desired N-alkylated product while minimizing side reactions.

The general mechanism involves two key steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the N-2 position of the pyridazinone ring, generating a resonance-stabilized anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

N-Alkylation Mechanism sub 6-(2-furyl)pyridazin-3(2H)-one anion Pyridazinone Anion (Nucleophile) sub->anion Deprotonation base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) product N-Alkyl-6-(2-furyl)pyridazin-3(2H)-one anion->product SN2 Attack salt Byproduct Salt

Caption: General mechanism for the N-alkylation of pyridazinone.

Comparative Analysis of Reaction Conditions

The selection of reagents and conditions significantly impacts reaction efficiency, yield, and purity. Several systems are commonly employed for the N-alkylation of pyridazinones and related nitrogen heterocycles.

Method Base Solvent Alkylating Agent Temp. Advantages Disadvantages Ref.
Standard SN2 K₂CO₃ or Cs₂CO₃DMF or AcetonitrileAlkyl Halides (Cl, Br, I)RT to 80 °CReliable, widely applicable, good yields.DMF can be difficult to remove; long reaction times.[6][7][8]
Strong Base NaHTHF or DMFAlkyl Halides, Tosylates0 °C to RTFast reactions, high yields, drives reaction to completion.NaH is pyrophoric and requires inert atmosphere; potential for side reactions.[1][9][10]
Phase-Transfer Catalysis (PTC) K₂CO₃ or KOHToluene or Dichloromethane (or solvent-free)Alkyl HalidesRT to 100 °CGreen (avoids polar aprotic solvents), high yields, simple workup.Requires a catalyst (e.g., TBAB); catalyst may need to be removed.[11][12][13]
PTC (Microwave) K₂CO₃Solvent-freeAlkyl Iodide90WExtremely fast (minutes), excellent yields.Requires specialized microwave reactor equipment.[14]

Experimental Protocols

This section provides detailed, step-by-step protocols for three robust N-alkylation methods.

Protocol 1: Standard N-Alkylation using Potassium Carbonate in DMF

This is a conventional and highly reliable method suitable for a wide range of alkyl halides.

Protocol_1_Workflow start_node Start reagent_prep Combine pyridazinone, K₂CO₃, and DMF start_node->reagent_prep add_alkyl Add alkyl halide dropwise at RT reagent_prep->add_alkyl reaction Heat reaction mixture (e.g., 60-80 °C) add_alkyl->reaction monitor Monitor by TLC/LC-MS until completion reaction->monitor monitor->reaction Incomplete workup Cool, pour into water, and extract with EtOAc monitor->workup Complete purify Dry organic layer, concentrate, and purify by chromatography workup->purify end_node Characterize Product purify->end_node

Caption: Workflow for standard N-alkylation using K₂CO₃/DMF.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-(2-furyl)pyridazin-3(2H)-one (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq.).

  • Alkylation: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., benzyl bromide or ethyl bromoacetate, 1.1–1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60–80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: High-Efficiency N-Alkylation using Sodium Hydride in THF

This method is ideal for less reactive alkylating agents or when faster reaction times are desired. Caution: Sodium hydride is highly reactive and pyrophoric. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel.

Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen or argon.

  • Reagent Preparation: To the flask, add 6-(2-furyl)pyridazin-3(2H)-one (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise via syringe, keeping the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC/LC-MS (typically 1–4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Green Chemistry Approach using Phase-Transfer Catalysis (PTC) under Microwave Irradiation

This protocol, adapted from a similar system, offers a rapid, solvent-free, and high-yield alternative.[14]

Methodology:

  • Reagent Preparation: In a microwave process vial, combine 6-(2-furyl)pyridazin-3(2H)-one (1.0 eq.), powdered potassium carbonate (K₂CO₃, 1.0 eq.), and tetrabutylammonium bromide (TBAB, 0.2 eq.).

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.0 eq.).

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a constant power of 90 W for 10 minutes.

  • Workup: After cooling, add water to the reaction mixture. Filter the resulting precipitate and wash thoroughly with water to remove inorganic salts and the catalyst.

  • Purification: Dry the solid product under vacuum. This method often yields a product of high purity, potentially negating the need for chromatographic purification. A 96% yield was reported for the N-methylation of a related 5-benzyl-6-methylpyridazin-3(2H)-one.[14]

Conclusion

The N-alkylation of 6-(2-furyl)pyridazin-3(2H)-one is a versatile transformation that can be accomplished through several effective methods. For routine synthesis, the standard K₂CO₃/DMF protocol offers a balance of reliability and simplicity. When higher reactivity is required, the NaH/THF system provides a powerful alternative, albeit with stricter safety requirements. For rapid, high-throughput, and environmentally conscious synthesis, the solvent-free microwave-assisted PTC method is an outstanding choice, delivering excellent yields in a fraction of the time. The appropriate method should be selected based on the specific alkylating agent, available equipment, and scale of the reaction.

References

  • W. Y-i, S. Takeda, and M-o Nishikawa, "A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE," Faculty of Pharmaceutical, Available at: [Link]

  • ResearchGate, "Synthesis of N-benzyl pyridazinone Derivatives 4a-d.," Available at: [Link]

  • PubMed, "Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents," Archiv der Pharmazie, 2020. Available at: [Link]

  • ResearchGate, "Sodium hydride," Available at: [Link]

  • ResearchGate, "Efficient N-Arylation of Pyridazin-3(2H)-ones.," Available at: [Link]

  • PTC Organics, "Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary?," Available at: [Link]

  • Semantic Scholar, "Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one," Molbank, 2008. Available at: [Link]

  • ResearchGate, "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery," Available at: [Link]

  • PTC Communications, Inc., "Industrial Phase Transfer Catalysis," PTC Communications, Inc., 2005. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences, "N-Alkylation of Some Imidazopyridines," FABAD J. Pharm. Sci., 2025. Available at: [Link]

  • Sciforum, "one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation," MDPI, 2020. Available at: [Link]

  • ResearchGate, "(PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines," Available at: [Link]

  • Science of Synthesis, "Product Class 8: Pyridazines," Thieme, Available at: [Link]

  • ResearchGate, "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions," Available at: [Link]

  • PMC, "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis," National Institutes of Health, Available at: [Link]

  • ResearchGate, "Reagents and Conditions: a Potassium Carbonate, DMF, Reflux, 20–22 h.,...," Available at: [Link]

  • ResearchGate, "Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides," Available at: [Link]

  • The Royal Society of Chemistry, "Cesium Carbonate Mediated C-H Functionalization of Perhalogenated 12-vertex Carborane Anions," Available at: [Link]

  • Wikipedia, "Sodium hydride," Available at: [Link]

  • PTC Communications, Inc., "Industrial Phase-Transfer Catalysis," PTC Communications, Inc., Available at: [Link]

  • PMC, "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)," National Institutes of Health, Available at: [Link]

  • PubMed, "Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Beilstein Journal of Organic Chemistry, 2021. Available at: [Link]

  • Organic Chemistry Portal, "Synthesis of pyridazines," Available at: [Link]

  • PubMed, "A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts," Organic & Biomolecular Chemistry, 2014. Available at: [Link]

  • Semantic Scholar, "THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES," Journal of Organic Chemistry, 1949. Available at: [Link]

  • ResearchGate, "Selective N- or O-arylation using cesium carbonate," Available at: [Link]

  • ResearchGate, "Cesium Carbonate Catalyzed Oxa‐Michael Addition of Oximes to Acrylonitrile," Available at: [Link]

  • ResearchGate, "A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.," Available at: [Link]

  • PubMed, "Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes," Journal of Organic Chemistry, 2001. Available at: [Link]

  • Arkivoc, "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14]naphthyrin-5(6H)," Available at: [Link]

  • Liberty University, "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines," Available at: [Link]

  • Amanote Research, "(PDF) Synthesis and Regioselective N- And O-Alkylation of," Available at: [Link]

  • National Institutes of Health, "Sodium hydride," PubChem, Available at: [Link]

  • PMC, "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview," National Institutes of Health, Available at: [Link]

  • SciSpace, "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture," Available at: [Link]

  • ChemistryViews, "Phase-Transfer Catalysis for the Alkylation of Pyrazolones," Wiley-VCH GmbH, 2024. Available at: [Link]

  • LOCKSS, "SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT," HETEROCYCLES, 1994. Available at: [Link]

  • National Institutes of Health, "Dimethylformamide potassium carbonate," PubChem, Available at: [Link]

  • Beilstein Journals, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Beilstein Journal of Organic Chemistry, 2021. Available at: [Link]

  • PubMed, "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6," Molecules, 2024. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Welcome to the Technical Support Hub. User Role: Senior Application Scientist Subject: Purification Protocols for Pyridazinone-Acetic Acid Derivatives Executive Summary & Solvent Selection Status: Validated Molecule Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. User Role: Senior Application Scientist Subject: Purification Protocols for Pyridazinone-Acetic Acid Derivatives

Executive Summary & Solvent Selection

Status: Validated Molecule Class: N-substituted pyridazinone carboxylic acids. CAS Registry Number: 1105192-61-7 (Reference)[1]

This guide addresses the purification of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid . Due to the presence of the polar carboxylic acid tail and the lipophilic furan-pyridazinone core, this molecule exhibits specific solubility behaviors that dictate the choice of recrystallization solvents.

Recommended Solvent Systems
Solvent SystemComposition (v/v)SuitabilityMechanism of Action
Ethanol (EtOH) 95% or AbsolutePrimary Recommendation Exploits the steep temperature-solubility curve of pyridazinone acids. High solubility at reflux; low at

.
Ethanol / Water 9:1 to 5:1Secondary (Polarity Adjustment) Water acts as an anti-solvent to force precipitation if the compound is too soluble in pure ethanol.
Acetic Acid / Water Variable (Gradient)High Purity / Difficult Cases Suppresses ionization of the carboxylic acid group, ensuring the molecule remains in its neutral, less soluble form during cooling.
Isopropanol (IPA) 100%Alternative Higher boiling point than EtOH allows for better dissolution of stubborn crude solids.

Technical Note: Avoid non-polar solvents like Hexane or Diethyl Ether for dissolution, as the carboxylic acid moiety renders the molecule insoluble in these media. They may be used only as anti-solvents.

Troubleshooting Guides (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Oiling out occurs when the compound phase-separates as a liquid droplet before the crystal lattice can form. This is common with furan-containing molecules due to their rotational flexibility and moderate lipophilicity.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the homogeneous solution.

  • Solvent Modification: Add a small amount (5-10%) of a more polar solvent (e.g., Ethanol) if you are using a mixed system.

  • Seeding: Add a "seed crystal" of the pure compound at the cloud point (approx.

    
    ).
    
  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature overnight. Do not plunge directly into ice.

Issue 2: "The yield is significantly lower than expected (<40%)."

Diagnosis: The compound may be forming a salt or remaining dissolved due to pH issues. The acetic acid side chain (


) can deprotonate in neutral/basic aqueous environments, increasing water solubility.

Corrective Protocol:

  • pH Check: Ensure the mother liquor is acidic (pH 2–3).

  • Acidification: If the compound was generated via hydrolysis of an ester (e.g., ethyl acetate derivative), add dilute HCl dropwise to the cold solution to ensure the free acid precipitates.

  • Salting Out: Add NaCl to the aqueous mother liquor to decrease the solubility of the organic acid (Common Ion Effect).

Issue 3: "I see a secondary spot on TLC after recrystallization."

Diagnosis: Common impurities in this synthesis include:

  • Decarboxylated byproduct: [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]methane (caused by excessive heating).

  • Unreacted Hydrazine: From the ring-closure step.

  • Ester Intermediate: If the hydrolysis step was incomplete.

Corrective Protocol:

  • For Esters: Recrystallize from Acetone or Ethyl Acetate first, then hydrolyze.

  • For Decarboxylated products: These are usually less polar. Wash the solid crude with Dichloromethane (DCM) before recrystallization; the acid product is likely insoluble in DCM, while the non-polar byproduct will wash away.

Standard Operating Procedure (SOP)

Objective: Purification of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid to >98% purity.

Reagents:

  • Crude Product (Dry)[2]

  • Ethanol (95%)

  • Activated Carbon (Optional, for decolorization)

Workflow:

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (approx. 10–15 mL per gram of solid).

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If solid remains, add solvent in 1 mL increments until dissolved.

  • Hot Filtration (Critical for insolubles):

    • If the solution is dark or contains particles (salts/catalysts), add Activated Carbon (5% w/w). Stir for 5 mins.

    • Filter rapidly through a pre-warmed funnel/Celite pad to remove carbon/inorganics.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Once at RT, move to an ice bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash the cake with cold Ethanol (

      
       mL).
      
    • Dry in a vacuum oven at

      
       for 4 hours.
      
Process Logic & Decision Tree

The following diagram illustrates the decision-making process for solvent selection and troubleshooting based on the physicochemical properties of the pyridazinone derivative.

RecrystallizationLogic Start Crude [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Cooling Slow Cooling to RT Dissolves->Cooling Yes AddCoSolvent Add Water (Dropwise) or Switch to Acetic Acid Dissolves->AddCoSolvent No (Too insoluble) CrystalsForm Crystals Form? Cooling->CrystalsForm Filter Vacuum Filtration & Wash (Cold EtOH) CrystalsForm->Filter Yes OilingOut Oiling Out Observed? CrystalsForm->OilingOut No / Oily Final Pure Product (>98%) Filter->Final AddCoSolvent->Cooling OilingOut->AddCoSolvent No Precipitate RemedyOil Reheat -> Add Seed Crystal -> Insulate Flask OilingOut->RemedyOil Yes RemedyOil->Cooling

Caption: Decision matrix for solvent selection and troubleshooting phase separation issues during purification.

References
  • Gökçe, M., Dündar, B., & Küpeli, E. (2010). Synthesis of (6-substituted-3(2H)-pyridazinon-2-yl) acetic acid derivatives. FABAD Journal of Pharmaceutical Sciences, 35, 1-11.[3] (Confirming Ethanol as the primary recrystallization solvent for pyridazinone acetic acid derivatives).

  • Assila, H., et al. (2023).[5] Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. IUCrData. (Demonstrates general solubility and crystallization behavior of N-substituted pyridazinones in alcohol/water systems).

  • Advanced ChemBlocks. Product Catalog: [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1105192-61-7).[1] (Confirmation of specific molecular entity).

Sources

Optimization

Thermal stability and degradation of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Introduction Welcome to the technical support guide for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1105192-61-7). This document is designed for researchers, medicinal chemists, and formulation scientists work...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1105192-61-7). This document is designed for researchers, medicinal chemists, and formulation scientists working with this pyridazinone derivative. The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Understanding the thermal stability and degradation profile of this specific molecule is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations.[3][4]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges associated with the handling, testing, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid that influence its stability?

A1: The molecule's stability is governed by three key structural motifs: the furan ring, the pyridazinone core, and the N-acetic acid side chain.

  • Pyridazinone Ring: The lactam (cyclic amide) bond within this ring is susceptible to hydrolysis under both acidic and basic conditions.

  • Furan Ring: Furans are known to be sensitive to strong acids and oxidizing agents, which can lead to ring-opening reactions.

  • Acetic Acid Side Chain: The carboxylic acid group can undergo decarboxylation at very high temperatures, although this is typically less of a concern under standard experimental conditions compared to hydrolysis and oxidation.

Below is a diagram illustrating these potentially labile sites.

G cluster_0 Potential Degradation Sites a b c d p1->b  Furan Ring (Acid/Oxidation Sensitivity) p2->c  Lactam Bond (Hydrolysis) p3->d  Carboxylic Acid (Decarboxylation) G start Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo quench Quench / Neutralize Samples acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze Analyze via Stability-Indicating HPLC-PDA / LC-MS quench->analyze evaluate Evaluate Data (Degradation %, Peak Purity, RRT) analyze->evaluate

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of Pyridazinone N-Acetic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of pyridazinone N-acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of pyridazinone N-acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile pharmacophores. Pyridazinone scaffolds are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects[1][2][3][4]. The addition of an N-acetic acid moiety can further enhance their pharmacological profile.

However, optimizing the synthesis, particularly reaction time, can be challenging. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate common experimental hurdles, reduce development time, and improve overall yield and purity.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the multi-step synthesis of pyridazinone N-acetic acid derivatives. The general synthetic pathway often involves two key stages: the formation of the pyridazinone core via cyclocondensation, followed by N-alkylation to introduce the acetic acid group.

Problem Area 1: Sluggish or Incomplete Pyridazinone Ring Formation

Question: My initial cyclocondensation reaction of a γ-ketoacid (or equivalent precursor) with hydrazine hydrate is extremely slow and fails to reach completion, even after extended reflux. What factors should I investigate to reduce the reaction time?

Answer: This is a common bottleneck. The cyclocondensation to form the pyridazinone ring is a critical step, and its efficiency is highly dependent on several interconnected parameters.

Causality Analysis: The reaction proceeds via nucleophilic attack of hydrazine on a carbonyl group, followed by intramolecular cyclization and dehydration[2][5]. A slow reaction rate is typically due to insufficient activation energy, poor nucleophile reactivity, or unfavorable solvent effects.

Troubleshooting Steps:

  • Solvent Choice and pH:

    • Insight: The choice of solvent is critical. While ethanol is commonly used, its protic nature can solvate the hydrazine, slightly reducing its nucleophilicity[6][7]. Acetic acid is an excellent alternative as it can act as both a solvent and an acid catalyst, protonating the carbonyl group and making it more electrophilic, which accelerates the initial attack and subsequent dehydration step[2][8].

    • Actionable Protocol: Switch from neutral solvents like ethanol to glacial acetic acid. Alternatively, if using ethanol, add a catalytic amount of a strong acid like concentrated HCl or H₂SO₄ to promote the reaction[2].

  • Temperature Optimization:

    • Insight: Most cyclocondensation reactions require significant thermal energy to overcome the activation barrier for dehydration. "Reflux" is a relative term; the actual temperature depends on the solvent's boiling point.

    • Actionable Protocol: If using a lower-boiling solvent like ethanol (B.P. 78 °C), consider switching to a higher-boiling solvent such as n-butanol (B.P. 118 °C) or toluene (B.P. 111 °C) with a Dean-Stark trap to azeotropically remove the water byproduct, driving the equilibrium towards the product.

  • Monitoring the Reaction:

    • Insight: Relying on a fixed time (e.g., "reflux for 8 hours") can be inefficient. The reaction is complete when the starting material is consumed, which should be verified empirically.

    • Actionable Protocol: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) with a suitable solvent system, such as Toluene:Ethyl acetate:Formic acid (5:4:1)[6]. Stop the reaction only when the starting material spot has completely disappeared.

Problem Area 2: Inefficient N-Alkylation & Selectivity Issues

Question: I am struggling with the N-alkylation of my pyridazinone with ethyl chloroacetate. The reaction is slow, and I'm seeing evidence of a significant byproduct. How can I optimize for speed and selectivity?

Answer: The N-alkylation of the pyridazinone ring is a classic nucleophilic substitution. The primary challenges are the reaction rate and the competition between N-alkylation and O-alkylation, which leads to isomeric impurities.

Causality Analysis: The pyridazinone ring possesses two primary nucleophilic sites: the ring nitrogen (N2) and the exocyclic oxygen. The nitrogen is considered a "softer" nucleophile than the "harder" oxygen atom, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle[9]. The reaction rate is dependent on the strength of the base used for deprotonation, the solvent, and the temperature.

Troubleshooting Flowchart

G start Slow N-Alkylation or Poor Selectivity check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes use_stronger_base Action: Use a stronger base like NaH in anhydrous DMF. check_base->use_stronger_base No check_temp Is the temperature optimized? o_alkylation O-Alkylation byproduct observed? check_temp->o_alkylation Yes increase_temp Action: Gradually increase temp. (e.g., from RT to 60-80 °C). Monitor by TLC. check_temp->increase_temp No check_solvent->check_temp Yes use_polar_aprotic Action: Switch to a polar aprotic solvent like DMF or Acetonitrile. check_solvent->use_polar_aprotic No lower_temp Action: Lower the reaction temp. N-alkylation is often kinetically favored at lower temperatures. o_alkylation->lower_temp Yes end Optimized Reaction o_alkylation->end No use_stronger_base->end increase_temp->end use_polar_aprotic->end lower_temp->end

Caption: Troubleshooting workflow for N-alkylation optimization.

Troubleshooting Steps:

  • Base and Solvent System:

    • Insight: A strong base is required to deprotonate the pyridazinone nitrogen, creating a potent nucleophile. Weaker bases (e.g., triethylamine) may not be sufficient, leading to slow reactions. The solvent must be able to dissolve the resulting anion and should not interfere with the reaction.

    • Actionable Protocol: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile[8]. These solvents effectively solvate the cation without solvating the nucleophilic anion, thereby accelerating the reaction.

  • Temperature Control for Selectivity:

    • Insight: Temperature is a critical tool for controlling selectivity. N-alkylation is often the kinetically favored product (formed faster at lower temperatures), while O-alkylation can be the thermodynamically favored product (more stable, formed at higher temperatures)[9].

    • Actionable Protocol: If you observe O-alkylation, reduce the reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is too slow at room temperature, gently heat to 50-60 °C while carefully monitoring for the appearance of the byproduct via TLC.

Optimization Summary Table
ParameterIssueRecommended ActionRationale
Temperature Slow reactionIncrease temperature in increments of 10-20 °C.Provides necessary activation energy.
Poor N/O selectivityDecrease temperature (start at 0 °C).Favors the kinetically controlled N-alkylation product[9].
Solvent Slow cyclizationUse glacial acetic acid or add acid catalyst to ethanol.Acid catalysis increases electrophilicity of the carbonyl group[2][8].
Slow N-alkylationUse a polar aprotic solvent (e.g., DMF, Acetonitrile).Stabilizes the intermediate anion without solvating the nucleophile.
Catalyst/Base Incomplete cyclizationAdd catalytic H₂SO₄ or HCl to a neutral solvent.Accelerates the rate-limiting dehydration step.
Inefficient N-alkylationUse a strong base (e.g., NaH, K₂CO₃).Ensures complete deprotonation of the pyridazinone nitrogen.
Reaction Time Extended, undefinedMonitor reaction progress via TLC.Prevents unnecessarily long reaction times and potential side product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the cyclocondensation step? A: This can vary widely, from 2 to 26 hours. A study on pyridazinone derivatives showed reflux times of 8 hours for cyclization with hydrazine hydrate in ethanol[6], while another reported 6-16 hours in a mixed solvent system[7]. The key is not to rely on a fixed time but to monitor the reaction to completion using TLC[2].

Q2: Can I use microwave-assisted synthesis to speed up these reactions? A: Yes, microwave irradiation is an excellent technique for accelerating these types of reactions. For example, the synthesis of pyridazinedione derivatives has been achieved in as little as 2-4 minutes using a microwave oven at 150 °C, a significant reduction from conventional heating methods[10].

Q3: How do electron-donating or -withdrawing groups on the aryl ring affect reaction time? A: Substituents can have a significant electronic effect. In one study, synthesizing pyrido[2,3-d]pyridazine-2,8-diones, an electron-donating group (e.g., -OMe) on the benzene ring required a longer reaction time (16 hours) compared to other derivatives[7]. This is because electron-donating groups can destabilize the transition state in some cyclization reactions.

Q4: My final product is the N-acetic acid ethyl ester, but I need the free acid. What is the best way to hydrolyze the ester without affecting the pyridazinone ring? A: Standard ester hydrolysis conditions are generally effective. You can use a base-catalyzed hydrolysis with LiOH, NaOH, or KOH in a mixture of THF/water or methanol/water at room temperature. Alternatively, acid-catalyzed hydrolysis with aqueous HCl or H₂SO₄ can be used, though you should monitor carefully to ensure the pyridazinone ring remains stable.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation

This protocol is adapted from methodologies for forming the pyridazinone ring from a suitable precursor like a β-aroylpropionic acid[5][6].

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reflux cluster_2 Step 3: Work-up a Dissolve γ-ketoacid (1 eq) in glacial acetic acid. b Add hydrazine hydrate (1.1 eq) dropwise at room temperature. a->b c Heat the mixture to reflux (approx. 118 °C). b->c d Monitor reaction progress by TLC until starting material is consumed. c->d e Cool mixture to room temp. d->e f Pour into ice-cold water to precipitate the product. e->f g Filter the solid, wash with cold water, and dry. f->g

Caption: Workflow for pyridazinone ring formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting γ-ketoacid (1 equivalent) in glacial acetic acid (5-10 mL per gram of ketoacid).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C)[8].

  • Monitoring: Monitor the reaction via TLC every 2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield the pyridazinone product.

Protocol 2: General Procedure for N-Alkylation

This protocol details the N-alkylation of the pyridazinone core with ethyl chloroacetate to form the N-acetic acid ester derivative[11].

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add the pyridazinone starting material (1 equivalent) and anhydrous DMF (10-15 mL per gram).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir at 0 °C for 30 minutes.

  • Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the pyridazinone starting material is consumed. If the reaction is sluggish, gently heat to 50-60 °C.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By systematically addressing these common issues and employing robust protocols, you can significantly optimize the reaction time and efficiency in your synthesis of pyridazinone N-acetic acid derivatives.

References

  • Benchchem. Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution.
  • Verma S. K, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]

  • Gommaa, M. A. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10441-10455. Available from: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Benchchem. Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
  • de Oliveira, R. G., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(10), 1735-1744. Available from: [Link]

  • Google Patents. Process for the preparation of pyridazinone derivatives. (US20240010637A1).
  • Singh, P., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1125.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 336-357. Available from: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8).
  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1435-1456. Available from: [Link]

  • Al-Omar, M. A., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(11), 18884-18901. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Le Gars, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-430. Available from: [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10). Available from: [Link]

  • Fayed, E. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(31), 21633-21652. Available from: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. Available from: [Link]

  • Abdel-Aziz, H. A., et al. (2015). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 20(8), 15216-15231. Available from: [Link]

  • Gholipour, B., et al. (2023). Design and synthesis, and experimental-computational analysis of an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst for synthesizing acridine and quinoline derivatives. Scientific Reports, 13(1), 10174. Available from: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Pescatori, L., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of pyridazinone acetic acids

Comparative Mass Spectrometric Profiling of Pyridazinone Acetic Acids: Fragmentation Dynamics and Structural Elucidation Executive Summary & Strategic Context Pyridazinone acetic acids (PAAs) represent a critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling of Pyridazinone Acetic Acids: Fragmentation Dynamics and Structural Elucidation

Executive Summary & Strategic Context

Pyridazinone acetic acids (PAAs) represent a critical scaffold in medicinal chemistry, serving as the pharmacophore in aldose reductase inhibitors (e.g., Epalrestat analogues), analgesics, and anti-inflammatory agents. For the analytical scientist, these molecules present a unique challenge: the amphiphilic nature of the pyridazinone ring coupled with the polar acetic acid side chain creates ambiguity in ionization preference and fragmentation behavior.

This guide objectively compares the mass spectrometric behavior of PAAs under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and evaluates the utility of Derivatization (Methyl Esters) as an alternative workflow.

The Comparative Landscape: Methodological Alternatives

The choice of ionization technique dictates the structural information obtained. The following table contrasts the direct analysis of the free acid (via ESI) against the analysis of its ester derivative (via EI).

FeatureAlternative A: ESI-MS/MS (Direct Analysis) Alternative B: EI-GC/MS (Methyl Ester Derivative)
Primary Analyte Intact Free Acid (

or

)
Methyl Ester Derivative (

,

)
Ionization Energy Soft (< 1 eV internal energy transfer)Hard (70 eV)
Dominant Signal Molecular Ion (

/

)
Fragment Ions (Structural Fingerprint)
Key Limitation Minimal source fragmentation; requires CID (MS/MS) for structural data.Requires chemical derivatization (time-consuming); molecular ion often weak.
Best For PK/PD studies, biological matrices, quantification.Structural elucidation, impurity profiling, library matching.

Mechanistic Fragmentation Analysis

The fragmentation of PAAs is governed by two distinct competitive pathways: the degradation of the acetic acid side chain and the collapse of the pyridazinone ring.

The Side Chain: "The Kinetic Exit"

The acetic acid moiety at the


 position is the most labile portion of the molecule.
  • Decarboxylation (

    
     Loss):  In ESI (negative mode), the carboxylate anion often undergoes rapid decarboxylation (
    
    
    
    ), driven by the stability of the resulting
    
    
    -anion on the aromatic ring.
  • Dehydration (

    
     Loss):  In positive mode (and EI), an "ortho-effect" often occurs if a substituent is present at position 3 or 6, facilitating the loss of water (
    
    
    
    ) to form a pseudo-cyclic cation.
The Heterocycle: "The Thermodynamic Collapse"

Once the side chain is compromised, the pyridazinone ring undergoes characteristic cleavages:

  • Loss of CO (

    
    ):  A hallmark of cyclic amides (lactams).
    
  • N-N Bond Cleavage: The weak hydrazine bond is a primary failure point, often leading to ring opening and the subsequent loss of nitriles (

    
    ).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways for a representative Pyridazin-3(2H)-one-6-acetic acid.

PAA_Fragmentation Parent Parent Ion [M+H]+ Dehydration [M - H2O]+ (Acylium Ion) Parent->Dehydration - H2O (18 Da) Ortho-effect driven Decarbox [M - HCOOH]+ (N-Methylene Cation) Parent->Decarbox - HCOOH (46 Da) Inductive Cleavage LossCO [Fragment - CO]+ Dehydration->LossCO - CO (28 Da) Ring Contraction RingOpen Ring Opening (N-N Cleavage) Decarbox->RingOpen High Energy Nitrile Nitrile Radical Cation [R-CN]+ RingOpen->Nitrile Retro-Diels-Alder (RDA)

Figure 1: Competitive fragmentation pathways for Pyridazinone Acetic Acids. Blue denotes the precursor; Red/Yellow denote primary side-chain losses; Green denotes secondary ring fragmentation.

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols utilize internal consistency checks.

Protocol A: ESI-MS/MS Structural Confirmation
  • Objective: Confirm the presence of the carboxylic acid moiety without derivatization.

  • Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6500 series).

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

Step-by-Step:

  • Direct Infusion: Infuse sample at 10 µL/min.

  • Polarity Switching: Acquire data in both Positive (

    
    ) and Negative (
    
    
    
    ) modes.
    • Validation Check: The Mass Shift Rule. The parent ion must shift by 2 Da between modes (

      
       vs 
      
      
      
      ). If the shift is 0 (e.g., M+ in both), the molecule is likely a salt or quaternary amine, not the free acid.
  • MS/MS Ramp: Apply collision energies (CE) of 10, 20, and 40 eV.

    • Validation Check: Look for the "44/45 Rule". In

      
      , a peak at 
      
      
      
      (
      
      
      loss) is diagnostic for free carboxylic acids. In
      
      
      , look for
      
      
      (
      
      
      loss).
Protocol B: Derivatization for EI-GC/MS
  • Objective: Create a volatile derivative to access the rich structural fingerprint of Electron Ionization.

  • Reagent:

    
    -Methanol (14%).
    

Step-by-Step:

  • Dissolve 1 mg of PAA in 0.5 mL Methanol.

  • Add 0.5 mL

    
    -Methanol reagent.
    
  • Incubate at 60°C for 15 minutes (sealed vial).

  • Extract with Hexane (1 mL).

    • Validation Check: The "14 Da Shift".[1] Compare the GC-MS spectrum of the product to the theoretical mass of the free acid. The molecular ion (

      
      ) should be exactly 14 Da higher than the free acid MW.
      

Data Interpretation & Diagnostic Ions

The following table provides reference data for a generic PAA scaffold (Substituted Pyridazin-3(2H)-one-2-acetic acid).

Fragment TypeMass Loss (Da)MechanismDiagnostic Value

-17

-cleavage (Acylium formation)
Indicates presence of Carbonyl (Acid/Ester).

-18Ortho-interaction / DehydrationSpecific to free acids with neighboring H-bond acceptors.

-45Inductive CleavageConfirms free acid side chain (vs. Ester).

variesRing collapseRare in stable pyridazinones; indicates high energy.

variesRetro-Diels-Alder (RDA)Identifies substituents on the pyridazinone ring (Pos 4/5).

References

  • NIST Mass Spectrometry Data Center. "Pyridazin-3(2H)-one Spectra and Derivatives." National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI mechanisms).
  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Advances in Heterocyclic Chemistry, 100, 1-65. (Specific to Pyridazinone ring cleavage).[2]

Sources

Comparative

A Comparative Guide to the Structural Determination of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid: An In-Depth Analysis for Drug Development Professionals

This guide provides a comprehensive analysis of the methodologies for determining the crystal structure of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid, a molecule of significant interest within the broader class of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the methodologies for determining the crystal structure of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid, a molecule of significant interest within the broader class of pyridazinone derivatives. Pyridazinone scaffolds are recognized for their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] Accurate structural elucidation is paramount for understanding the structure-activity relationships (SAR) that govern these biological functions, ultimately guiding rational drug design and development.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis of alternative characterization techniques, and is grounded in authoritative scientific principles.

The Primacy of Single-Crystal X-ray Diffraction (SCXRD) in Structural Elucidation

For the unambiguous determination of a molecule's three-dimensional architecture at the atomic level, single-crystal X-ray diffraction (SCXRD) remains the gold standard.[5] It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding intermolecular interactions in the solid state.

The SCXRD Workflow: A Step-by-Step Rationale

The successful determination of a crystal structure via SCXRD is a multi-step process, with the initial stage of obtaining high-quality single crystals often being the most challenging.

SCXRD_Workflow cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Crystallization Crystallization of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid XRay Single Crystal X-ray Diffraction Data Collection Crystallization->XRay High-quality single crystal Solution Structure Solution (e.g., Direct Methods, Patterson) XRay->Solution Diffraction pattern Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial structural model Validation Structure Validation (e.g., CIF check) Refinement->Validation Refined structure

Caption: Workflow for Crystal Structure Determination by SCXRD.

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is intrinsically linked to the quality of the initial crystal. For a molecule like [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid, which possesses both hydrogen bond donors (the carboxylic acid) and acceptors (the pyridazinone and furan oxygens, and the pyridazinone nitrogen), a variety of crystallization techniques can be explored.

Comparative Overview of Crystallization Techniques

Technique Principle Advantages Considerations for the Target Molecule
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation and crystallization occur.Simple to set up; requires minimal sample.The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for small quantities; allows for fine control over the rate of crystallization.A binary solvent system must be identified where the compound is soluble in one and insoluble in the other, and the two solvents are miscible.
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.Can produce high-quality crystals; useful when vapor diffusion is unsuccessful.Requires immiscible or slowly miscible solvents with different densities.

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation of the Sample Solution: Dissolve 5-10 mg of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid in a minimal amount (0.5-1 mL) of a suitable solvent (e.g., methanol, ethanol, or dimethylformamide) in a small vial.

  • Preparation of the Reservoir: In a larger beaker or jar, add a larger volume (5-10 mL) of an anti-solvent (e.g., diethyl ether, hexane, or water).

  • Assembly: Place the small vial containing the sample solution inside the larger beaker, ensuring the solvent levels are such that there is no direct mixing. Seal the beaker tightly.

  • Incubation: Allow the sealed container to stand undisturbed at a constant temperature. Crystals may form over a period of hours to weeks.

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The crystal diffracts the X-rays in a unique pattern that is dependent on the arrangement of atoms within the crystal lattice. Modern diffractometers automate the process of rotating the crystal and collecting thousands of diffraction spots.

The collected diffraction data (intensities and positions of the diffracted beams) are then used to solve the crystal structure.

  • Structure Solution: Computational methods, such as direct methods or the Patterson function, are used to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: A least-squares refinement process is then employed to optimize the atomic positions, bond lengths, and bond angles to best fit the experimental diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.

A search of the CCDC for the exact structure of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid was inconclusive at the time of writing. However, numerous crystal structures of related pyridazinone derivatives are available, providing valuable insights into the expected structural features.[5][6] For instance, the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide reveals key intermolecular interactions such as N—H⋯O hydrogen bonds and π-stacking, which are also anticipated to be important in the crystal packing of the title compound.[7]

Alternative and Complementary Techniques for Structural Characterization

While SCXRD provides an unparalleled level of detail for the solid state, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.

Techniques cluster_xrd Solid State cluster_solution Solution State Molecule [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid SCXRD Single-Crystal X-ray Diffraction (High-resolution 3D structure, packing, stereochemistry) Molecule->SCXRD NMR NMR Spectroscopy (Connectivity, conformation in solution, dynamics) Molecule->NMR MS Mass Spectrometry (Molecular weight, fragmentation) Molecule->MS

Caption: Complementary techniques for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The View in Solution

NMR spectroscopy is a powerful technique for determining the connectivity and solution-state conformation of molecules. For [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid, ¹H and ¹³C NMR would be essential for confirming the molecular structure.

Expected ¹H NMR Spectral Features:

  • Furan Protons: Three distinct signals in the aromatic region, with characteristic coupling constants.

  • Pyridazinone Protons: Two signals for the protons on the pyridazinone ring.

  • Acetic Acid Methylene Protons: A singlet corresponding to the -CH₂- group.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

While NMR provides excellent information about the molecule's structure in solution, it does not directly provide the high-resolution 3D coordinates and packing information that SCXRD does. However, advanced NMR techniques like NOESY can provide through-space correlations that give insights into the molecule's conformation in solution.

Spectroscopic data for the related 2-(pyridazin-3-yl)acetic acid lithium salt shows the characteristic signals for the pyridazine ring protons, providing a reference for the expected chemical shifts in the title compound.[8]

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a crucial tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid with high accuracy.

Comparative Summary of Techniques

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions in the solid state.Unambiguous and high-resolution structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, molecular dynamics.Provides information about the molecule in a more biologically relevant solution state. Does not require crystallization.Does not provide the same level of 3D spatial resolution as SCXRD. Structure determination can be complex for larger molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, requires very small amounts of sample.Does not provide detailed 3D structural information.

Conclusion: A Synergistic Approach to Structural Elucidation

The definitive determination of the crystal structure of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail regarding the molecule's three-dimensional architecture and intermolecular interactions in the solid state, which is invaluable for understanding its physicochemical properties and for guiding further drug design efforts.

However, a comprehensive characterization relies on a synergistic approach. NMR spectroscopy offers crucial insights into the molecule's behavior in solution, which is often more representative of a biological environment. Mass spectrometry provides unequivocal confirmation of the molecule's identity and elemental composition. By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete and robust understanding of this promising pyridazinone derivative.

References

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71–85. [Link]

  • (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(3), x220285. [Link]

  • Quinn, R. J., & Scammells, P. J. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • Quinn, R. J., & Scammells, P. J. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

  • Zaoui, H., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1039–1043. [Link]

  • Zaoui, H., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1133–1138. [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of Furan-Substituted Pyridazinones

Executive Summary This guide provides a technical analysis of the UV-Vis spectral properties of 6-(furan-2-yl)pyridazin-3(2H)-one derivatives, comparing them against their phenyl- and thienyl-substituted counterparts. De...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis spectral properties of 6-(furan-2-yl)pyridazin-3(2H)-one derivatives, comparing them against their phenyl- and thienyl-substituted counterparts. Designed for medicinal chemists and spectroscopists, this document focuses on the electronic transitions, solvatochromic behaviors, and tautomeric equilibria that define these pharmacophores.

Furan-substituted pyridazinones are critical scaffolds in drug discovery, exhibiting cardioactive, analgesic, and antimicrobial properties. Their UV-Vis profiles are distinct due to the


-excessive nature of the furan ring , which acts as a strong electron donor to the electron-deficient pyridazinone core, creating a "push-pull" electronic system that significantly alters absorption maxima (

) compared to benzenoid analogs.

Mechanistic Insight: The Furan-Pyridazinone Chromophore

To interpret the spectra accurately, one must understand the electronic causality. The pyridazin-3(2H)-one ring is an electron-deficient heteroaromatic system. When a substituent is introduced at the C6 position, it conjugates with the C=N and C=O moieties.

  • Furan (The Donor): Oxygen’s lone pair contributes to the

    
    -system (
    
    
    
    effect), making the ring
    
    
    -excessive.
  • Pyridazinone (The Acceptor): The imine (C=N) and carbonyl (C=O) groups act as electron sinks.

  • The Result: A strong Intramolecular Charge Transfer (ICT) band. Furan substitution typically causes a bathochromic (red) shift relative to phenyl substitution because the oxygen atom is a stronger resonance donor than the carbon framework of a benzene ring, despite oxygen's higher electronegativity.

Tautomeric Equilibrium

Pyridazinones exist in a tautomeric equilibrium between the lactam (NH-CO) and lactim (N=C-OH) forms.

  • Solid State & Polar Solvents: Predominantly Lactam .

  • Non-polar Solvents: Increased contribution of the Lactim form.

  • Spectral Consequence: The lactam form typically absorbs at a longer wavelength due to the extended conjugation of the C=O with the C=C-C=N system.

Comparative Analysis: Furan vs. Alternatives

The following data summarizes the spectral differences between furan-substituted pyridazinones and their common analogs (Phenyl and Thiophene).

Table 1: Comparative Spectral Properties ( )[1]
FeatureFuran-Substituted Phenyl-Substituted Thienyl-Substituted
Primary

(MeOH)
305 – 325 nm 280 – 295 nm290 – 310 nm
Electronic Nature

-Excessive (Strong Donor)

-Neutral (Weak Donor)

-Excessive (Mod. Donor)
Transition Type

(ICT dominant)


Solvatochromism High (Sensitive to H-bonding)ModerateModerate
Molar Extinction (

)
High (

M⁻¹cm⁻¹)
ModerateHigh

Key Insight: The furan derivative shows a red shift of approximately 15–30 nm compared to the phenyl analog. This confirms the superior electron-donating capacity of the furan ring into the pyridazinone acceptor system. Thiophene falls in between, as sulfur's 3p orbitals offer poorer overlap than oxygen's 2p orbitals, despite sulfur being less electronegative.

Solvatochromic Behavior

Furan-substituted derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene


 Methanol), the 

shifts to longer wavelengths.
  • Mechanism: The excited state is more polar than the ground state. Polar solvents stabilize the excited ICT state more than the ground state, lowering the energy gap (

    
    ).
    
  • Acidity Sensitivity: Unlike phenyl analogs, furan derivatives are highly sensitive to acidic media, often showing protonation-induced hypsochromic (blue) shifts if the furan oxygen or pyridazine nitrogen is protonated, disrupting conjugation.

Visualization of Tautomerism and Workflow

Diagram 1: Lactam-Lactim Tautomeric Equilibrium

This diagram illustrates the chemical equilibrium detected by UV-Vis.

Tautomerism cluster_0 Detection Method Lactam Lactam Form (Major) (NH-C=O) Polar Solvents Red-Shifted Equilibrium Ka / Solvent Lactam->Equilibrium Proton Transfer UV UV-Vis Spectrum Isosbestic Points Lactam->UV High Abs Lactim Lactim Form (Minor) (N=C-OH) Non-Polar Solvents Blue-Shifted Equilibrium->Lactim Lactim->UV Low Abs

Caption: The lactam form dominates in aqueous/polar media, responsible for the primary absorption band.

Diagram 2: Experimental Workflow for Spectral Validation

Workflow cluster_check Quality Control Start Start: Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one Purify Purification (Recrystallization/Column Chrom.) Purity > 98% (HPLC) Start->Purify SolventPrep Solvent Preparation (Spectroscopic Grade: MeOH, ACN, Hexane) Purify->SolventPrep Prepare 10^-5 M Soln Baseline Baseline Correction (Double-beam or Blank subtraction) SolventPrep->Baseline Scan Spectral Scan (200 - 500 nm) Baseline->Scan DataAnalysis Data Analysis Identify Lambda Max Calculate Epsilon Scan->DataAnalysis Check Check for Scattering (Baseline drift > 0.05?) Scan->Check

Caption: Step-by-step protocol to ensure reproducible spectral data.

Experimental Protocol: Obtaining Reliable Spectra

To replicate the comparative data, follow this self-validating protocol.

Materials
  • Compound: 6-(furan-2-yl)pyridazin-3(2H)-one (Synthesized via hydrazine hydrate + 4-(furan-2-yl)-4-oxobut-2-enoic acid).

  • Solvents: Methanol, Acetonitrile, Dichloromethane (Spectroscopic Grade, cutoff < 210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the furan-pyridazinone derivative.

    • Dissolve in 10 mL of Methanol (Stock A: 100 ppm).

    • Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for suspended particles (Tyndall effect).

  • Dilution Series (Beer-Lambert Verification):

    • Prepare concentrations of 5, 10, 20, and 40

      
       from Stock A.
      
    • Reasoning: This range typically yields absorbance values between 0.2 and 0.8, the linear range of most detectors.

  • Spectral Acquisition:

    • Baseline: Run a blank scan with pure solvent.

    • Scan Parameters: Range 200–500 nm; Scan speed: Medium; Slit width: 1.0 nm.

    • Measurement: Record spectra for all concentrations.

  • Data Processing:

    • Identify

      
       (typically ~315 nm in MeOH).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Criterion:

      
       should be constant across the dilution series. Deviations indicate aggregation or instrument saturation.
      
  • Solvatochromic Check (Optional but Recommended):

    • Repeat the scan in Dichloromethane (non-polar) and Water (polar).

    • Observe the shift: A blue shift in non-polar solvents confirms the ICT nature and lactam dominance.

References

  • Synthesis and Biological Activity of Pyridazinones

    • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Solvatochromism of Furan Derivatives

    • Title: Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones.
    • Source: New Journal of Chemistry (RSC), 2015.
    • URL:[Link]

  • General UV-Vis Data for Furan

    • Title: Furan UV/Visible Spectrum.[1][2][3][4]

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • URL:[Link]

  • Solubility and Spectral Properties of Phenyl-Pyridazinones

    • Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
    • Source: Molecules, 2019.[5][6]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid
Reactant of Route 2
[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.